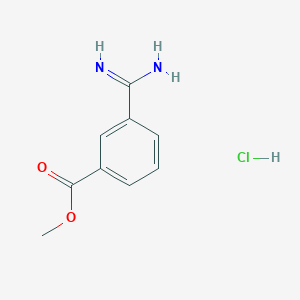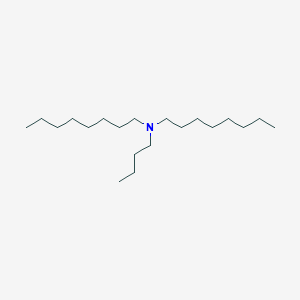
N-Butyldioctylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyldioctylamine is a chemical compound that belongs to the class of aliphatic amines. It is also known as 1-Butyl-8-octylamine or BOA. This compound is widely used in scientific research due to its unique properties and characteristics.
Mecanismo De Acción
The mechanism of action of N-Butyldioctylamine is not fully understood. However, it is believed that it works by forming a monolayer on the surface of the particles, which reduces the surface tension and stabilizes the particles.
Efectos Bioquímicos Y Fisiológicos
N-Butyldioctylamine has not been extensively studied for its biochemical and physiological effects. However, it has been reported to cause irritation to the skin and eyes. It is recommended to handle this compound with care and use appropriate protective equipment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-Butyldioctylamine in lab experiments is its ability to stabilize nanoparticles and other materials. It is also relatively easy to synthesize and purify. However, this compound has limitations such as its potential toxicity and limited solubility in some solvents.
Direcciones Futuras
There are several future directions for the use of N-Butyldioctylamine in scientific research. One potential area is the synthesis of metal nanoparticles with specific shapes and sizes for various applications. Another area is the use of this compound in the preparation of new materials with unique properties. Additionally, further studies are needed to understand the mechanism of action and potential toxicity of N-Butyldioctylamine.
Métodos De Síntesis
The synthesis of N-Butyldioctylamine is done by reacting octylamine and butylamine in the presence of a catalyst. The reaction takes place at a temperature of around 100°C. The product is then purified through distillation and recrystallization.
Aplicaciones Científicas De Investigación
N-Butyldioctylamine has been extensively used in scientific research as a surfactant, emulsifier, and dispersant. It is used in the preparation of nanoparticles, polymers, and other materials. This compound has also been used in the synthesis of metal nanoparticles, which have potential applications in various fields such as catalysis, electronics, and medicine.
Propiedades
Número CAS |
15959-40-7 |
|---|---|
Nombre del producto |
N-Butyldioctylamine |
Fórmula molecular |
C20H43N |
Peso molecular |
297.6 g/mol |
Nombre IUPAC |
N-butyl-N-octyloctan-1-amine |
InChI |
InChI=1S/C20H43N/c1-4-7-10-12-14-16-19-21(18-9-6-3)20-17-15-13-11-8-5-2/h4-20H2,1-3H3 |
Clave InChI |
RCIGOSUMVYRJEC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN(CCCC)CCCCCCCC |
SMILES canónico |
CCCCCCCCN(CCCC)CCCCCCCC |
Otros números CAS |
15959-40-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




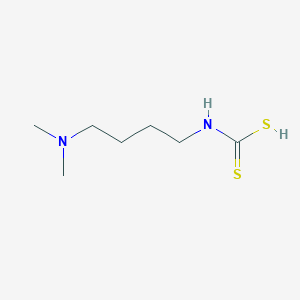
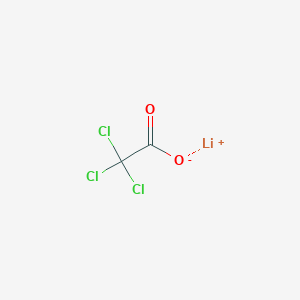
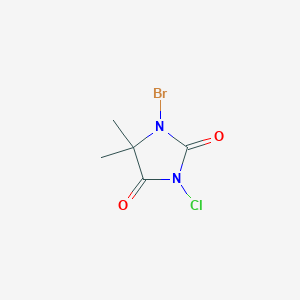

![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)

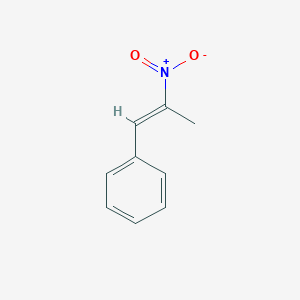
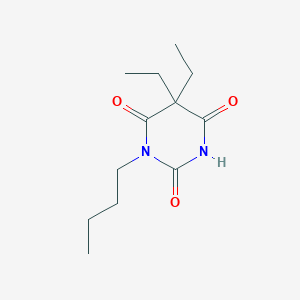
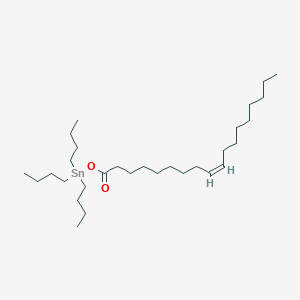
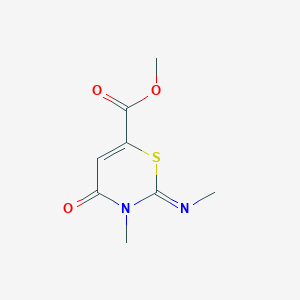
![4-Ethoxybenzo[c]cinnoline](/img/structure/B101161.png)
